molecular formula C7H4BF3KN B1371544 Potassium (4-Cyanophenyl)trifluoroborate CAS No. 850623-36-8

Potassium (4-Cyanophenyl)trifluoroborate

Cat. No.: B1371544
CAS No.: 850623-36-8
M. Wt: 209.02 g/mol
InChI Key: JEQAKQWNUUSKHI-UHFFFAOYSA-N
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Description

Potassium (4-Cyanophenyl)trifluoroborate is an organoboron compound with the molecular formula C7H4BF3KN. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules .

Scientific Research Applications

Potassium (4-Cyanophenyl)trifluoroborate has a wide range of applications in scientific research:

Safety and Hazards

Potassium (4-Cyanophenyl)trifluoroborate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Mechanism of Action

Target of Action

Potassium (4-Cyanophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are strong nucleophiles and react with electrophiles without transition-metal catalysts . Therefore, the primary targets of this compound are electrophiles in the reaction environment.

Mode of Action

This compound interacts with its targets (electrophiles) through nucleophilic reactions . The organotrifluoroborate hydrolyses to the corresponding boronic acid in situ . This means that a boronic acid can be used in place of an organotrifluoroborate, as long as it is added slowly and carefully .

Biochemical Pathways

The major areas of chemical reactivity and applicability of this compound can be classed into four categories :

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new compounds through its reactions with electrophiles . For example, in the Suzuki-Miyaura coupling reactions, it can form new carbon-carbon bonds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to be moisture- and air-stable , making it suitable for oxidative conditions . This stability can influence the compound’s action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

Potassium (4-Cyanophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic coupling partner . This reaction is catalyzed by palladium and involves the formation of a carbon-carbon bond between the aryl group of this compound and an electrophilic partner . The nature of these interactions is primarily based on the formation of transient complexes with the catalytic metal, leading to the desired product.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in facilitating cross-coupling reactions can indirectly impact cellular functions by modifying the chemical environment within the cell

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation, where the aryl group is transferred from the boron atom to the palladium catalyst . This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The compound’s ability to form stable complexes with palladium is crucial for its reactivity and efficiency in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under normal conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may undergo degradation, leading to a decrease in its effectiveness in cross-coupling reactions. Long-term studies have shown that the compound can maintain its stability and reactivity for extended periods when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as skin and eye irritation, respiratory issues, and potential toxicity . These effects highlight the importance of careful dosage control in experimental settings to avoid harmful outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds . These interactions can influence metabolic flux and the levels of various metabolites within the cell. The compound’s ability to participate in these reactions makes it a valuable tool in synthetic organic chemistry .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its effectiveness in biochemical reactions, as it needs to reach the appropriate sites within the cell to exert its effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can interact with target biomolecules . The compound’s activity and function can be influenced by its localization, as it needs to be in the right place to participate in cross-coupling reactions. Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its effectiveness in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-Cyanophenyl)trifluoroborate can be synthesized from the corresponding boronic acid. The general synthetic route involves the reaction of 4-cyanophenylboronic acid with potassium bifluoride (KHF2) to form the trifluoroborate salt. The reaction typically takes place in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other separation techniques to remove impurities and obtain the desired compound in solid form .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-Cyanophenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is a strong nucleophile and reacts readily with electrophiles without the need for transition-metal catalysts . This makes it highly useful in various organic transformations.

Common Reagents and Conditions

The compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

Uniqueness

Potassium (4-Cyanophenyl)trifluoroborate is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role. Compared to other trifluoroborates, the cyano group enhances the compound’s reactivity and selectivity in certain transformations .

Properties

IUPAC Name

potassium;(4-cyanophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF3N.K/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQAKQWNUUSKHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635801
Record name Potassium (4-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-36-8
Record name Potassium (4-cyanophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (4-Cyanophenyl)trifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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